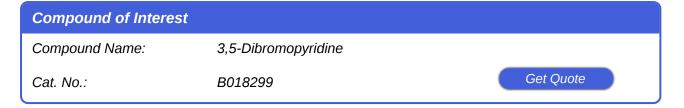


# A Comparative Spectroscopic Analysis of 3,5-Disubstituted Pyridine Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of several 3,5-disubstituted pyridine isomers. The pyridine scaffold is a crucial component in numerous pharmaceuticals and functional materials. Understanding the influence of substituents on the spectroscopic properties of this heterocyclic core is paramount for unambiguous identification, characterization, and quality control in research and development. This document presents a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a series of 3,5-disubstituted pyridines.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for the selected 3,5-disubstituted pyridine isomers. These tables are designed for easy comparison of the chemical shifts (¹H and ¹³C NMR), characteristic infrared absorption bands, and mass-to-charge ratios of the molecular ions.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)



Compound	H-2/H-6	H-4	Other Protons
3,5-Dichloropyridine	8.45 (s)	7.75 (t, J=2.1 Hz)	-
3,5-Dimethylpyridine	8.20 (s)	7.27 (s)	2.32 (s, 6H, CH₃)
3,5-Dibromopyridine	8.61 (d, J=2.0 Hz)	8.15 (t, J=2.0 Hz)	-
3-Bromo-5- chloropyridine	8.53 (d, J=1.8 Hz)	7.95 (t, J=2.1 Hz)	-
3,5-Dinitropyridine	9.42 (d, J=2.4 Hz)	9.08 (t, J=2.4 Hz)	-
3,5-Diacetylpyridine	9.28 (d, J=2.1 Hz)	8.65 (t, J=2.1 Hz)	2.70 (s, 6H, COCH₃)
3,5-Dicyanopyridine	9.15 (d, J=1.5 Hz)	8.50 (t, J=1.5 Hz)	-

<sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Compound	- C-2/C-6	C-3/C-5	C-4	Other Carbons
3,5- Dichloropyridine	147.8	131.2	138.1	-
3,5- Dimethylpyridine	146.9	132.7	136.4	18.2 (CH₃)
3,5- Dibromopyridine	150.9	121.2	142.5	-
3-Bromo-5- chloropyridine	149.3	126.2 (C-Br), 131.5 (C-Cl)	140.3	-
3,5- Dinitropyridine	145.1	148.5	130.2	-
3,5- Diacetylpyridine	150.2	133.5	135.8	195.8 (C=O), 26.8 (CH <sub>3</sub> )
3,5- Dicyanopyridine	149.8	115.9 (C-CN), 116.2 (CN)	141.2	-

## Infrared (IR) Spectral Data (ATR, cm<sup>-1</sup>)



Compound	C-H Aromatic Stretch	C=N/C=C Ring Stretch	C-X Stretch (X=Cl, Br)	Other Key Bands
3,5- Dichloropyridine	~3050	~1560, 1450, 1400	~830, 730 (C-Cl)	-
3,5- Dimethylpyridine	~3030	~1580, 1460	-	~2920 (C-H alkane), 1380 (CH <sub>3</sub> bend)
3,5- Dibromopyridine	~3040	~1550, 1440, 1390	~700, 650 (C-Br)	-
3-Bromo-5- chloropyridine	~3045	~1555, 1445, 1395	~820 (C-Cl), ~680 (C-Br)	-
3,5- Dinitropyridine	~3100	~1600, 1470	-	~1530, 1350 (NO <sub>2</sub> stretch)
3,5- Diacetylpyridine	~3060	~1570, 1450	-	~1690 (C=O stretch)
3,5- Dicyanopyridine	~3070	~1580, 1460	-	~2230 (C≡N stretch)

## Mass Spectrometry (MS) Data (EI, m/z)



Compound	Molecular Formula	Molecular Weight	[M]+	Key Fragment Ions
3,5- Dichloropyridine[ 1]	C₅H₃Cl₂N	147.99	147, 149, 151	112, 77
3,5- Dimethylpyridine	C7H9N	107.15	107	106, 92, 77
3,5- Dibromopyridine	C₅H₃Br₂N	236.90	235, 237, 239	156, 77
3-Bromo-5- chloropyridine	C₅H₃BrClN	192.44	191, 193, 195	112, 77
3,5- Dinitropyridine	C5H3N3O4	169.09	169	123, 93, 77
3,5- Diacetylpyridine	C9H9NO2	163.17	163	148, 120, 43
3,5- Dicyanopyridine	C7H3N3	129.12	129	102, 76

## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: 5-10 mg of the solid 3,5-disubstituted pyridine isomer was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0.00 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with a 90° pulse width, a relaxation delay of 5 seconds, and 16 scans.



<sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a 30° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

# Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: The spectrum was recorded from 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

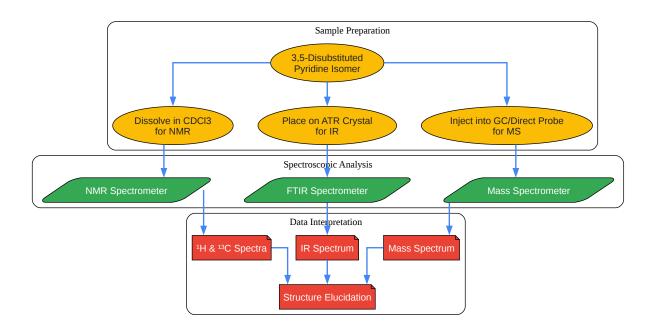
### **Electron Ionization Mass Spectrometry (EI-MS)**

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample was ionized using electron impact with a standard electron energy of 70 eV.[2]
- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

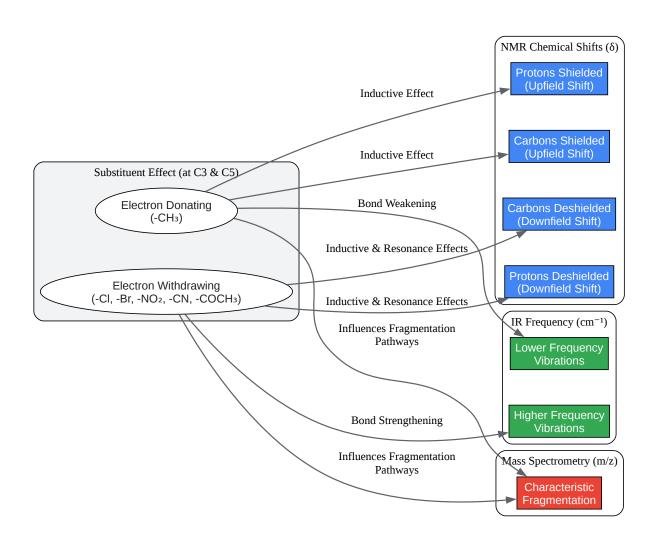
### **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of 3,5-disubstituted pyridine isomers.









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